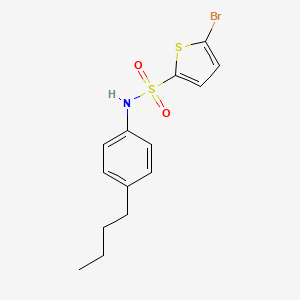
5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide
Overview
Description
5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide, also known as BPTES, is a chemical compound that has gained significant attention in the scientific community due to its potential in cancer treatment. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide selectively inhibits glutaminase by binding to the active site of the enzyme. This prevents the conversion of glutamine to glutamate, leading to a decrease in glutamate production. Glutamate is essential for cancer cell metabolism, and its depletion leads to a disruption of cancer cell growth and survival.
Biochemical and Physiological Effects:
5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide has been shown to have significant biochemical and physiological effects in cancer cells. Studies have shown that 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces tumor size in animal models. 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of glutaminase, making it a useful tool for studying the role of glutaminase in cancer cell metabolism. 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide has shown some toxicity in animal models, which may limit its use in clinical applications.
Future Directions
There are several future directions for research on 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, there is a need for more research on the toxicity and safety of 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide in animal models and humans. Overall, 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide has significant potential in cancer treatment and is an exciting area of research for the future.
Scientific Research Applications
5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential in cancer treatment. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine to glutamate. This process is essential for the survival and growth of cancer cells. 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide selectively inhibits glutaminase, leading to a decrease in glutamate production and a disruption of cancer cell metabolism. This makes 5-bromo-N-(4-butylphenyl)-2-thiophenesulfonamide a promising candidate for cancer therapy.
properties
IUPAC Name |
5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2S2/c1-2-3-4-11-5-7-12(8-6-11)16-20(17,18)14-10-9-13(15)19-14/h5-10,16H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNOYJHDBAOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4669675.png)
![3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4669678.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-furoate](/img/structure/B4669692.png)
![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4669706.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4669712.png)
![3-(3-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4669716.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4669732.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4669740.png)
![N~1~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4669744.png)
![ethyl 4-(2-chlorophenyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4669752.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4669755.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclopentanecarboxamide](/img/structure/B4669757.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4669767.png)